molecular formula C21H19FN4O3S B2421627 1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide CAS No. 421591-75-5

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2421627
CAS No.: 421591-75-5
M. Wt: 426.47
InChI Key: FEAUVGXCYYZRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is a high-purity, synthetic small molecule provided for research applications. With a molecular formula of C21H19FN4O3S and a molecular weight of 426.47 g/mol, this compound features a quinazolinone core, a pharmacophore known for diverse biological activities, coupled with a piperidine-4-carboxamide moiety . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Preliminary research on quinazolinone derivatives has indicated promising anticancer properties, with studies showing that such compounds can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various human cancer cell lines, including breast cancer models (e.g., MCF-7, MDA-MB-231) . The potential mechanism of action may involve the modulation of key cellular signaling pathways and the induction of oxidative stress through the production of reactive oxygen species (ROS) . The structural features of this compound, including the 4-fluorophenyl group and the thiol (-SH) group, are important for its reactivity and potential interaction with biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c22-14-2-4-15(5-3-14)26-20(29)16-6-1-13(11-17(16)24-21(26)30)19(28)25-9-7-12(8-10-25)18(23)27/h1-6,11-12H,7-10H2,(H2,23,27)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUVGXCYYZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19FN4O3S
  • Molecular Weight : 426.47 g/mol
  • IUPAC Name : 1-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

The compound features a quinazolinone and piperidine structure, which are known to interact with various biological targets including enzymes and receptors. The specific mode of action may involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes that play roles in cancer cell proliferation.
  • Signal Transduction Pathways : Modulating pathways such as the Notch-AKT signaling pathway, which is crucial in cancer progression.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. The compound has been shown to:

  • Inhibit Cell Proliferation : Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7, MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest.
  • Induce Apoptosis : The compound promotes apoptosis in cancer cells via intrinsic pathways, as evidenced by increased levels of cleaved caspases and changes in Bcl-2 family protein expression.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of similar compounds:

StudyFindings
Demonstrated that compounds with similar structures inhibited tumor growth in breast cancer models by inducing cell cycle arrest and apoptosis.
Investigated the molecular mechanisms of related quinazoline derivatives showing significant cytotoxic effects against multiple cancer cell lines with IC50 values in the low micromolar range.
Discussed the interaction of quinazolinone derivatives with various biochemical pathways affecting tumor cell viability and proliferation.

In Vitro Studies

In vitro studies have shown that treatment with this compound leads to:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in treated cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted, contributing to oxidative stress and subsequent apoptosis.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves constructing the quinazolinone core, introducing the 4-fluorophenyl and thiol groups, and coupling the piperidine-4-carboxamide moiety. Key challenges include:

  • Thiol group instability : Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation, as described for analogous thiol-containing heterocycles .
  • Coupling reactions : Optimize amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under controlled pH (6–7) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of dichloromethane/methanol or recrystallization from ethanol/water mixtures to isolate high-purity (>99%) products .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the fluorophenyl group and thiol proton environment. 13C^{13}\text{C} NMR can verify carbonyl and carboxamide functionalities .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation, critical for distinguishing structural isomers .
  • HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm ensure purity assessment .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally similar fluorophenyl-quinazolinones .

Advanced Research Questions

Q. How does the thiol (-SH) group influence the compound’s reactivity and stability under experimental conditions?

The thiol group introduces both reactivity and instability:

  • Oxidation : Monitor for disulfide formation using TLC or LC-MS. Stabilize solutions with antioxidants (e.g., 1% ascorbic acid) or store under nitrogen at –20°C .
  • Metal chelation : The thiol can bind metal ions, altering biological activity. Use EDTA in buffer systems to mitigate interference .
  • pH-dependent reactivity : Thiolate anions (generated at pH >8) enhance nucleophilicity, enabling site-specific modifications (e.g., alkylation for prodrug derivatization) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Salt formation : Convert the carboxamide to a sodium salt via alkaline hydrolysis (e.g., NaOH in ethanol/water) .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based vehicles to enhance solubility without altering stability .
  • Prodrug design : Mask the thiol or carboxamide with ester or acetyl groups, which hydrolyze in vivo to release the active compound .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Assay standardization : Validate enzyme inhibition assays (e.g., kinase targets) using positive controls (e.g., staurosporine) and consistent ATP concentrations .
  • Metabolic interference : Test for off-target effects using liver microsome models to identify metabolites that may skew activity .
  • Structural analogs : Compare activity with fluorophenyl-free or thiol-modified analogs to isolate pharmacophoric contributions .

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